molecular formula C42H84O6S4Sn2 B13735386 Triisooctyl 2,2',2''-((1,1,3-tributyldistannathian-1-yl-3-ylidene)tris(thio))triacetate CAS No. 33703-04-7

Triisooctyl 2,2',2''-((1,1,3-tributyldistannathian-1-yl-3-ylidene)tris(thio))triacetate

Cat. No.: B13735386
CAS No.: 33703-04-7
M. Wt: 1050.8 g/mol
InChI Key: MFGVJFJEUACCAW-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triisooctyl 2,2',2''-((1,1,3-tributyldistannathian-1-yl-3-ylidene)tris(thio))triacetate (CAS: 33703-04-7) is a complex organotin compound characterized by a central distannathiane core (two tin atoms bridged by sulfur) and three tributyl groups. Its molecular formula is C₄₂H₈₄O₆S₄Sn₂, with a molecular weight of 1,032.4 g/mol . The triisooctyl ester groups enhance solubility in non-polar matrices, making it suitable for applications such as polymer stabilizers.

Properties

CAS No.

33703-04-7

Molecular Formula

C42H84O6S4Sn2

Molecular Weight

1050.8 g/mol

IUPAC Name

6-methylheptyl 2-[dibutyl-[butyl-bis[[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl]stannyl]sulfanylstannyl]sulfanylacetate

InChI

InChI=1S/3C10H20O2S.3C4H9.S.2Sn/c3*1-9(2)6-4-3-5-7-12-10(11)8-13;3*1-3-4-2;;;/h3*9,13H,3-8H2,1-2H3;3*1,3-4H2,2H3;;;/q;;;;;;;+1;+2/p-3

InChI Key

MFGVJFJEUACCAW-UHFFFAOYSA-K

Canonical SMILES

CCCC[Sn](CCCC)(SCC(=O)OCCCCCC(C)C)S[Sn](CCCC)(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triisooctyl 2,2’,2’'-((1,1,3-tributyldistannathian-1-yl-3-ylidene)tris(thio))triacetate involves multiple steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Mechanism of Action

The mechanism by which Triisooctyl 2,2’,2’'-((1,1,3-tributyldistannathian-1-yl-3-ylidene)tris(thio))triacetate exerts its effects involves the interaction of its organotin moiety with biological molecules. The tin atoms can form coordination complexes with proteins and enzymes, disrupting their normal function . This interaction can lead to the inhibition of microbial growth and the modulation of cellular processes .

Comparison with Similar Compounds

Structural and Molecular Differences

The table below highlights key structural differences between the target compound and analogs:

Compound Name CAS Molecular Formula Tin Atoms Key Substituents
Target Compound 33703-04-7 C₄₂H₈₄O₆S₄Sn₂ 2 Tributyl, triisooctyl, sulfur bridges
Triisooctyl 2,2',2''-[(dodecylstannylidyne)tris(thio)]triacetate 67649-65-4 C₄₂H₈₂O₆S₃Sn 1 Dodecyl, triisooctyl, sulfur
Triisooctyl 2,2',2''-[(octylstannylidyne)tris(thio)]triacetate 26401-86-5 C₃₉H₇₈O₆S₃Sn 1 Octyl, triisooctyl, sulfur
Di(isooctyl) 2,2'-[(dioctylstannylene)bis(thio)]diacetate (mixture component) 26401-97-8 C₃₆H₇₂O₄S₂Sn 1 Dioctyl, diisooctyl, sulfur
Acetic acid, 2,2',2''-[(methylstannylidyne)tris(thio)]tris-, triisooctyl ester 54849-38-6 C₃₁H₆₀O₆S₃Sn 1 Methyl, triisooctyl, sulfur

Key Observations :

  • The target compound uniquely contains two tin atoms in a distannathiane core, whereas analogs (e.g., 67649-65-4, 26401-86-5) have a single tin atom .
  • Sulfur bridges enhance thermal stability but may contribute to environmental persistence .

Physical and Chemical Properties

Property Target Compound 67649-65-4 26401-86-5 54849-38-6
Molecular Weight (g/mol) 1,032.4 898.0 880.0 728.6
Solubility Non-polar solvents Non-polar solvents Non-polar solvents Moderate polarity
Thermal Stability High Moderate Moderate Low
Volatility Low Moderate Moderate High

Notes:

  • Higher molecular weight and sulfur content in the target compound reduce volatility and enhance thermal stability compared to mono-tin analogs .
  • Triisooctyl esters improve compatibility with polyvinyl chloride (PVC) and other polymers .

Environmental and Regulatory Considerations

  • Toxicity: Organotin compounds are toxic to aquatic life. The target compound’s tributyl groups may increase bioaccumulation risks compared to methyl (54849-38-6) or octyl (26401-86-5) analogs .
  • Regulatory Status: Listed in Canada’s Chemical Management Plan (CMP) for ecological risk assessment due to persistence and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.